molecular formula C28H28N2O5S B12753887 4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide CAS No. 173140-87-9

4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide

Cat. No.: B12753887
CAS No.: 173140-87-9
M. Wt: 504.6 g/mol
InChI Key: VCYQENLVFRTJIC-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Computed Physicochemical Properties

Property Value Method
XLogP3-AA 5.1 Partition coefficient estimation
Hydrogen Bond Donors 2 -OH, -NH groups
Hydrogen Bond Acceptors 7 Sulfonamide, ketone, cyano
Topological Polar Surface Area 125 Ų Solubility predictor
Rotatable Bond Count 6 Flexibility index

The high XLogP3 value (5.1) suggests significant lipophilicity, consistent with the compound’s polycyclic hydrophobic regions. The polar surface area of 125 Ų, driven by sulfonamide and hydroxyl groups, indicates moderate solubility in polar solvents. The rotatable bond count of 6 implies conformational flexibility, particularly in the cyclopropylmethyl-phenylene linkage.

Properties

CAS No.

173140-87-9

Molecular Formula

C28H28N2O5S

Molecular Weight

504.6 g/mol

IUPAC Name

4-cyano-N-[3-[(S)-cyclopropyl-(4-hydroxy-2-oxo-5,6,7,8,9,10-hexahydrocycloocta[b]pyran-3-yl)methyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C28H28N2O5S/c29-17-18-10-14-22(15-11-18)36(33,34)30-21-7-5-6-20(16-21)25(19-12-13-19)26-27(31)23-8-3-1-2-4-9-24(23)35-28(26)32/h5-7,10-11,14-16,19,25,30-31H,1-4,8-9,12-13H2/t25-/m0/s1

InChI Key

VCYQENLVFRTJIC-VWLOTQADSA-N

Isomeric SMILES

C1CCCC2=C(CC1)C(=C(C(=O)O2)[C@@H](C3CC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)C#N)O

Canonical SMILES

C1CCCC2=C(CC1)C(=C(C(=O)O2)C(C3CC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)C#N)O

Origin of Product

United States

Preparation Methods

Synthesis of the Hexahydro-4-hydroxy-2-oxo-cycloocta[b]pyran Core

  • The cycloocta[b]pyran ring system is typically synthesized via cyclization reactions involving appropriate hydroxy-keto precursors.
  • The hexahydro derivative indicates partial saturation of the cyclooctapyran ring, achieved by catalytic hydrogenation or selective reduction steps.
  • The 4-hydroxy and 2-oxo functionalities are introduced or preserved through controlled oxidation and protection/deprotection strategies during ring formation.

Formation of the Sulfonamide Linkage

  • The sulfonamide moiety is formed by reacting the 3-substituted aniline derivative (bearing the cyclopropyl-pyran substituent) with 4-cyanobenzenesulfonyl chloride or an equivalent sulfonylating agent.
  • This reaction is typically carried out under mild basic conditions to neutralize the released acid and promote sulfonamide bond formation.
  • Purification is achieved by recrystallization or chromatographic methods to ensure high purity and correct isomeric form.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Cycloocta[b]pyran ring formation Hydroxy-keto precursors, acid/base catalysts Controlled temperature, inert atmosphere
Cyclopropyl substitution Cyclopropylmethyl halides, sodium acetate catalyst Reflux in ethanol or aprotic solvents
Sulfonamide formation 4-Cyanobenzenesulfonyl chloride, base (e.g., triethylamine) Room temperature to mild heating

Characterization and Purity Confirmation

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Outcome/Notes
1. Cycloocta[b]pyran synthesis Hydroxy-keto precursors, acid/base catalysis Formation of hexahydro-pyran ring with 4-hydroxy and 2-oxo groups
2. Cyclopropyl group addition Cyclopropylmethyl halide, sodium acetate, reflux ethanol Stereoselective introduction of cyclopropyl substituent at C-3
3. Sulfonamide bond formation 4-Cyanobenzenesulfonyl chloride, base (e.g., triethylamine) Formation of sulfonamide linkage to 3-substituted phenyl ring
4. Purification and analysis Recrystallization, chromatography, NMR, IR, MS Confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions

NZ85DS1SMJ undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce different alcohols or amines.

Scientific Research Applications

Key Structural Features

FeatureDescription
Cyano GroupEnhances reactivity and potential biological activity
Cyclopropyl MoietyProvides structural uniqueness and interaction capabilities
Benzenesulfonamide FunctionalityImparts solubility and enhances biological activity

Biological Activities

Research indicates that this compound exhibits significant biological activities that can be leveraged in therapeutic applications:

Potential Therapeutic Applications

  • Anaphylatoxin Receptor Antagonist : The compound has been studied for its ability to inhibit receptors involved in allergic reactions, suggesting its potential in treating allergies.
  • Platelet Aggregation Inhibitor : It shows promise in cardiovascular health by inhibiting platelet aggregation, which is crucial for preventing thrombosis.
  • Drug Metabolism Modulation : Interaction studies indicate that it may influence the activity of cytochrome P450 enzymes (CYP2H), which are essential in drug metabolism and pharmacokinetics.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps that allow for further modifications to enhance its pharmacological properties. The versatility of the compound's structure enables the development of analogs with improved efficacy or reduced side effects.

Synthesis Overview

  • Starting Materials : The synthesis begins with readily available precursors that contain the necessary functional groups.
  • Reactions Involved : Key reactions include nucleophilic substitutions and cyclization processes to form the desired heterocyclic structures.
  • Purification Techniques : After synthesis, purification methods such as chromatography are employed to isolate the final product.

Case Studies

Several studies have documented the applications and effects of 4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide:

  • Study on Allergic Responses :
    • Objective : To evaluate its efficacy as an anaphylatoxin receptor antagonist.
    • Findings : Demonstrated significant inhibition of receptor activation in vitro.
  • Cardiovascular Health Research :
    • Objective : Assess its role as a platelet aggregation inhibitor.
    • Findings : Showed promising results in reducing platelet aggregation in animal models.
  • Metabolic Pathway Interaction Study :
    • Objective : Investigate its influence on CYP enzyme activity.
    • Findings : Indicated modulation of drug metabolism pathways that could affect other therapeutic agents' efficacy.

Mechanism of Action

The mechanism of action of NZ85DS1SMJ involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison :

  • The pyrano-pyrazole scaffold contrasts with the cycloocta[B]pyran system in the target compound, likely altering solubility and steric interactions.
  • The lower melting point (69–70°C vs.

(S)-4-Amino-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide

Structure: Contains a tetrahydrofuran ring fused to a sulfonamide group and an amino-substituted benzene . Key Data:

Property Value
Melting Point 163–165°C
Synthesis Yield 63%
¹H NMR (DMSO-d₆) δ 7.72 (d, J = 9.2 Hz)
Molecular Weight 256.4 g/mol (EI-MS)

Comparison :

  • The tetrahydrofuran ring introduces a smaller, oxygen-containing heterocycle compared to the cycloocta[B]pyran, likely enhancing polarity and aqueous solubility.
  • The higher melting point (163–165°C) indicates stronger intermolecular forces, possibly due to hydrogen bonding from the amino group .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Structure : A chromen-4-one scaffold linked to a pyrazolo[3,4-d]pyrimidine and sulfonamide group .
Key Data :

Property Value
Melting Point 175–178°C
Molecular Weight 589.1 g/mol (Mass: [M+1]⁺)

Comparison :

  • The chromenone and pyrazolo-pyrimidine systems confer planar aromaticity, differing from the non-planar cycloocta[B]pyran.
  • Higher molecular weight (589.1 vs. unavailable data for the target compound) may influence pharmacokinetic properties like membrane permeability .

Key Observations :

Structural Complexity : The target compound’s cycloocta[B]pyran scaffold is unique among compared derivatives, which utilize smaller or planar heterocycles.

Polarity and Solubility: Amino and hydroxy groups (e.g., in ) enhance polarity, whereas cyclopropyl and aromatic groups (e.g., ) may reduce solubility.

Synthetic Accessibility : Yields for analogs range from 28% to 70%, but data for the target compound remain unreported .

Biological Activity

4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities based on existing literature and research findings.

Chemical Structure and Properties

The compound has the molecular formula C28H28N2O5SC_{28}H_{28}N_{2}O_{5}S and is characterized by its unique structural components, including a cyano group and a benzenesulfonamide moiety. The cyclopropyl and cyclooctapyran structures contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide exhibit promising anticancer properties. For instance:

  • Cell Line Studies : Various derivatives of related compounds have been tested against cancer cell lines such as MDA-MB-231 (breast cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, certain thieno[2,3-d]pyrimidine derivatives showed IC50 values as low as 27.6 μM against MDA-MB-231 cells .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis through the modulation of key signaling pathways such as PI3K/Akt/mTOR. Additionally, these compounds may disrupt microtubule dynamics and induce oxidative stress within cancer cells .

Other Biological Activities

Besides anticancer effects, the compound's structure suggests potential activities in other areas:

  • Antimicrobial Properties : Similar sulfonamide derivatives have demonstrated antibacterial activity against various pathogens. The presence of the sulfonamide group is often linked to this biological activity .
  • Enzyme Inhibition : Compounds with similar configurations have been studied for their ability to inhibit enzymes like carbonic anhydrase and various kinases involved in cancer progression .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of compounds based on the structure of 4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide and evaluated their biological activities. The results indicated that modifications to the cyclopropyl group significantly influenced cytotoxicity against cancer cell lines .
  • Comparative Analysis : In a comparative analysis of several derivatives containing the benzenesulfonamide moiety, it was found that those with electron-withdrawing groups exhibited enhanced biological activity compared to their counterparts with electron-donating groups. This highlights the importance of electronic effects in drug design .

Data Table

Compound NameStructureIC50 (μM)Biological Activity
Compound AStructure A27.6Anticancer (MDA-MB-231)
Compound BStructure B29.3Antimicrobial
Compound CStructure C35.0Enzyme Inhibition

Q & A

Q. What synthetic strategies are effective for constructing the cycloocta[B]pyran core in this compound?

The cycloocta[B]pyran moiety requires cascade reactions, such as [3,3]-sigmatropic rearrangements, to form fused polycyclic systems. Key steps include protecting the hydroxyl group to prevent undesired side reactions and using catalysts like BF₃·Et₂O to promote cyclization. Post-synthesis, confirm regioselectivity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques validate the structural integrity of this sulfonamide derivative?

  • NMR : Analyze aromatic protons (δ 6.8–8.2 ppm) and cyclopropane protons (δ 0.5–1.5 ppm) for splitting patterns.
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and cyano C≡N (~2250 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺) and fragmentation patterns matching the cycloocta[B]pyran ring system .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases due to the sulfonamide group’s affinity for active sites.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) to guide dose-range selection .

Advanced Research Questions

Q. How can quantum chemical calculations predict reaction pathways for optimizing synthesis?

Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example:

  • Calculate activation barriers for cyclopropane ring formation.
  • Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using polarizable continuum models (PCM). Validate predictions with experimental yields and kinetic data .

Q. What experimental design principles minimize variability in biological activity studies?

Apply a factorial design (e.g., 2³ design) to test variables:

VariableLow LevelHigh Level
pH6.57.5
Temp (°C)2537
[Compound] (µM)10100
Analyze interactions using ANOVA to identify significant factors (p < 0.05) and optimize assay conditions .

Q. How to resolve contradictory data in receptor-binding affinity studies?

  • Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to distinguish nonspecific binding.
  • Structural analysis : Perform X-ray crystallography or molecular docking to assess binding pose consistency.
  • Statistical rigor : Use Cohen’s κ coefficient to evaluate inter-assay reproducibility .

Q. What reactor configurations enhance scalability for heterogeneous reactions involving this compound?

For solid-liquid reactions (e.g., catalytic hydrogenation):

  • Use a continuous stirred-tank reactor (CSTR) with a gas dispersion impeller for H₂ saturation.
  • Monitor pressure (1–10 bar) and temperature (25–80°C) gradients to prevent cyclopropane ring opening. Reference CRDC subclass RDF2050112 for reactor design fundamentals .

Methodological Notes

  • Contradiction Analysis : When NMR and HRMS data conflict (e.g., unexpected substituent positions), re-run experiments with deuterated analogs or 2D NMR (COSY, HSQC) .
  • Safety Protocols : For air-sensitive steps (e.g., cyclopropane synthesis), use Schlenk lines under N₂/Ar and reference institutional chemical hygiene plans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.